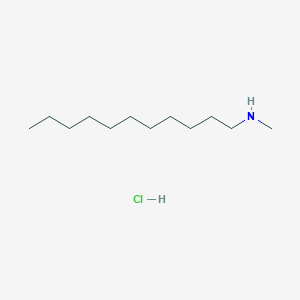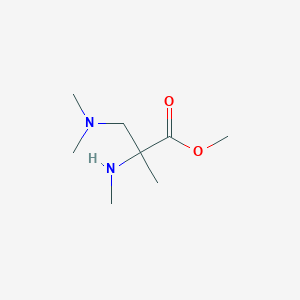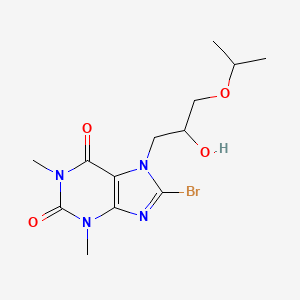
Methyl(undecyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(undecyl)amine hydrochloride: is an organic compound with the chemical formula C12H28ClN . It is a derivative of amine, where a methyl group is attached to an undecyl chain, and it is commonly used in various chemical and industrial applications. This compound is typically found in the form of a white crystalline powder and is soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of Undecylamine with Methyl Chloride: One common method involves the reaction of undecylamine with methyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}{23}\text{NH}{27}\text{NH}_2\text{Cl} ]
Reductive Amination: Another method involves the reductive amination of undecanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of methyl(undecyl)amine hydrochloride often involves large-scale batch reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl(undecyl)amine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typical reducing agents.
Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed:
Amine Oxides: Formed through oxidation.
Primary Amines: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Methyl(undecyl)amine hydrochloride is used as a catalyst in various organic synthesis reactions.
Surfactants: It is employed in the production of surfactants due to its amphiphilic nature.
Biology:
Biochemical Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Corrosion Inhibitors: this compound is used as a corrosion inhibitor in industrial applications.
Textile Industry: It is used in the textile industry for dyeing and finishing processes.
Wirkmechanismus
The mechanism of action of methyl(undecyl)amine hydrochloride involves its interaction with various molecular targets. In biochemical applications, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of biomolecules, facilitating its role in catalysis and inhibition.
Vergleich Mit ähnlichen Verbindungen
Methylamine: A simpler amine with the formula CHNH.
Undecylamine: An amine with an undecyl chain but without the methyl group.
Dimethylamine: An amine with two methyl groups attached to the nitrogen atom.
Uniqueness: Methyl(undecyl)amine hydrochloride is unique due to its combination of a long hydrophobic undecyl chain and a hydrophilic methyl group. This dual nature makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and corrosion inhibitors.
Eigenschaften
IUPAC Name |
N-methylundecan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSHPNJCEAKIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)

![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B3013264.png)
![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)
![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)
![5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3013269.png)
![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)
